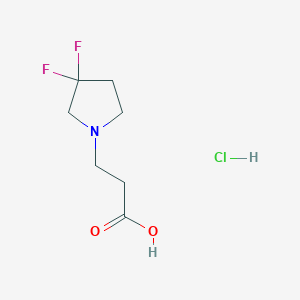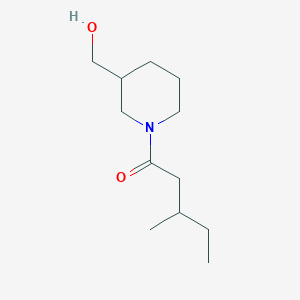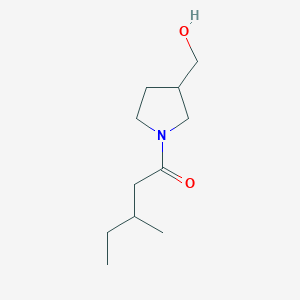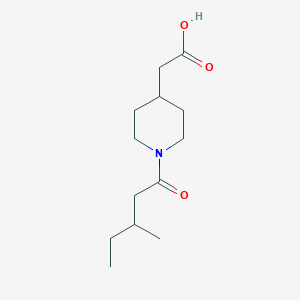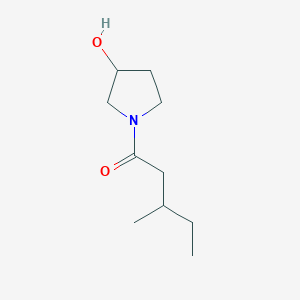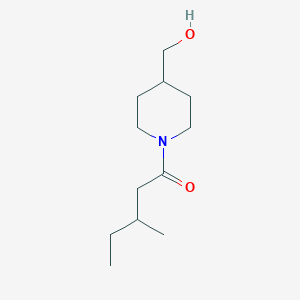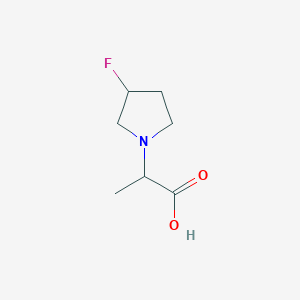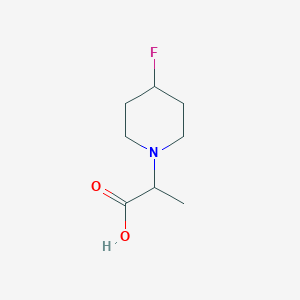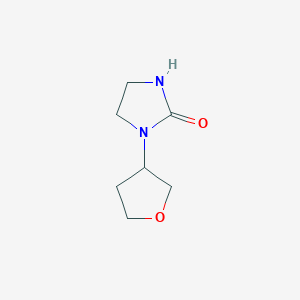
1-(Tetrahydrofuran-3-yl)imidazolidin-2-one
Vue d'ensemble
Description
1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is a chemical compound that can be used for pharmaceutical testing . It is a type of imidazolidin-2-one, a class of compounds that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . The most common approaches to imidazolidin-2-one derivatives include: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one are not available, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .Applications De Recherche Scientifique
Microwave Synthesis and Antibacterial Activities
Research by Abood et al. (2018) focused on the microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole, highlighting the broad biological activities of imidazolidines, including antibacterial, antifungal, and anticancer activities among others. This study emphasizes the diverse pharmacological potential of imidazolidines, which could include derivatives of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one (Abood, Qabel, Ali, & Rasheed, 2018).
Stereoselectivity in Synthesis
Ferraz et al. (2007) investigated the stereoselective synthesis of imidazolidin-4-ones, which are used as skeletal modifications in bioactive oligopeptides. This research demonstrates the importance of stereochemistry in the synthesis of biologically active compounds, potentially including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one derivatives (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Catalytic Applications
Zhu et al. (2013) developed a method for the synthesis of pyrrolidine, tetrahydrofuran, and imidazolidin-2-one via N-heterocyclic carbene–gold(I)-catalyzed reactions, showcasing the versatility of imidazolidin-2-ones in synthetic chemistry and their potential applications in catalysis (Zhu, Ye, Wu, & Jiang, 2013).
Antibacterial and Antifungal Activities
The study on new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives by Ammar et al. (2016) highlights their significant antibacterial and antifungal activities. This research underscores the potential of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one derivatives in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Synthesis and Chemical Modification
Salerno et al. (2009) described the microwave-assisted synthesis of 1-acyl-3-arylimidazolidines, demonstrating the chemical versatility of imidazolidines, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, for generating pharmacologically interesting compounds (Salerno, Perillo, Corona, & Caterina, 2009).
Safety And Hazards
Orientations Futures
The future directions in the research and application of imidazolidin-2-ones, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, could involve the development of more sustainable and efficient synthesis protocols, exploration of new chemical reactions, and investigation of their potential applications in pharmaceuticals and other fields .
Propriétés
IUPAC Name |
1-(oxolan-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-2-3-9(7)6-1-4-11-5-6/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZGPDLMWXNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



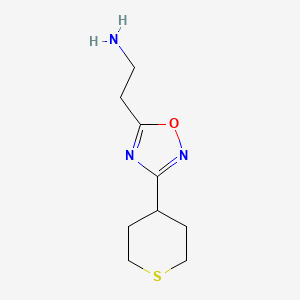
![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)


![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)
